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Compound of Interest

Compound Name: 2-(Tributylstannyl)pyridine

Cat. No.: B098309 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(Tributylstannyl)pyridine is a key organometallic reagent widely employed in

pharmaceutical synthesis, primarily for the formation of carbon-carbon bonds through

palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.[1] This

reaction's tolerance of a wide variety of functional groups and its typically mild reaction

conditions make it a valuable tool in the synthesis of complex drug molecules.[1] The pyridine

moiety is a common scaffold in many pharmaceuticals due to its ability to engage in hydrogen

bonding and other interactions with biological targets.[2] This document provides detailed

application notes and experimental protocols for the use of 2-(tributylstannyl)pyridine in the

synthesis of pharmaceutical intermediates, with a focus on the synthesis of a key precursor for

the anticancer drug, Crizotinib.

Physicochemical Properties of 2-
(Tributylstannyl)pyridine
A summary of the key physicochemical properties of 2-(tributylstannyl)pyridine is provided in

the table below.
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Property Value Reference

CAS Number 17997-47-6 [3]

Molecular Formula C₁₇H₃₁NSn [3]

Molecular Weight 368.14 g/mol [3]

Appearance Colorless to yellow liquid

Boiling Point 134 °C [4]

Density 1.137 g/mL at 25 °C [5]

Storage
2-8 °C under an inert

atmosphere
[6]

Application in Pharmaceutical Synthesis: Synthesis
of a Crizotinib Precursor
Crizotinib is a potent inhibitor of anaplastic lymphoma kinase (ALK) and c-Met receptor tyrosine

kinases, used in the treatment of non-small cell lung cancer.[6][7] A key structural feature of

Crizotinib is the 2-aminopyridine core. The synthesis of a key intermediate for Crizotinib can be

achieved via a Stille cross-coupling reaction between 2-(tributylstannyl)pyridine and a

suitably substituted aryl halide.

Reaction Scheme:
This reaction provides an efficient route to construct the pivotal carbon-carbon bond forming

the 2-arylpyridine core of the drug molecule.

Experimental Protocols
Protocol 1: Synthesis of 2-(Tributylstannyl)pyridine
This protocol describes the synthesis of the reagent itself from 2-bromopyridine.

Materials:

2-Bromopyridine
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Anhydrous Tetrahydrofuran (THF)

n-Butyllithium (n-BuLi) in hexanes

Tributyltin chloride

Saturated aqueous ammonium chloride (NH₄Cl) solution

Ethyl acetate

Saturated aqueous sodium chloride (brine) solution

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:[8]

To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-bromopyridine (3.3

g, 21.0 mmol) and anhydrous THF (30 mL).

Cool the solution to -78 °C in a dry ice/acetone bath.

Slowly add n-butyllithium (9 mL of a 2.5 M solution in hexanes, 23.0 mmol) dropwise to the

stirred solution.

Stir the mixture at -78 °C for 1 hour. The solution will typically change color.

Slowly add tributyltin chloride (6.3 mL, 23.0 mmol) to the reaction mixture at -78 °C.

Continue stirring at -78 °C for 3 hours.

Allow the reaction to warm to room temperature and stir for an additional 30 minutes.

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

Remove the THF under reduced pressure.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
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Concentrate the filtrate under reduced pressure to yield 2-(tributylstannyl)pyridine as an

oil.

Expected Yield: Approximately 98%.[8]

Protocol 2: Stille Cross-Coupling for the Synthesis of a
2-Arylpyridine Intermediate
This protocol outlines a general procedure for the Stille coupling of 2-(tributylstannyl)pyridine
with an aryl halide, which can be adapted for the synthesis of various pharmaceutical

intermediates.

Materials:

Aryl halide (e.g., 5-bromo-3-hydroxy-2-aminopyridine derivative for a Crizotinib precursor)

2-(Tributylstannyl)pyridine

Palladium catalyst (e.g., Pd(PPh₃)₄, Tetrakis(triphenylphosphine)palladium(0))

Copper(I) iodide (CuI)

Cesium fluoride (CsF)

Anhydrous N,N-Dimethylformamide (DMF)

Ethyl acetate

Saturated aqueous potassium fluoride (KF) solution

Saturated aqueous sodium chloride (brine) solution

Anhydrous magnesium sulfate (MgSO₄)

Procedure: (Adapted from general Stille coupling procedures[9][10])

In a flame-dried Schlenk flask under an argon atmosphere, dissolve the aryl halide (1.0

equiv) in anhydrous DMF.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b098309?utm_src=pdf-body
https://www.benchchem.com/synthesis/pse-1165gb7g4142435bb979b8gddebc253b
https://www.benchchem.com/product/b098309?utm_src=pdf-body
https://www.benchchem.com/product/b098309?utm_src=pdf-body
https://www.researchgate.net/publication/244569491_Synthesis_and_Stille_Cross-Coupling_Reactions_of_2-Tributylstannyl-_and_25Bistrimethylstannyltellurophene
https://www.researchgate.net/publication/321044363_Stannylation_of_Aryl_Halides_Stille_Cross-Coupling_and_One-Pot_Two-Step_StannylationStille_Cross-Coupling_Reactions_under_Solvent-Free_Conditions
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098309?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add 2-(tributylstannyl)pyridine (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), CuI (0.1 equiv), and

CsF (2.0 equiv).

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature.

Dilute the mixture with ethyl acetate and wash with saturated aqueous KF solution to remove

tin byproducts.

Separate the organic layer and wash with water and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data
The following table summarizes typical reaction yields for Stille cross-coupling reactions

involving organostannanes and aryl halides, which are indicative of the expected outcomes

when using 2-(tributylstannyl)pyridine in pharmaceutical synthesis.

Coupling
Partners

Catalyst
System

Solvent
Temperatur
e (°C)

Yield (%) Reference

Aryl Iodide &

Organostann

ane

Pd(PPh₃)₄,

CuI, CsF
DMF 80-100 70-95 [9][10]

Aryl Bromide

&

Organostann

ane

Pd(PPh₃)₄,

CuI, CsF
DMF 80-100 60-85 [10]

Aryl Triflate &

Organostann

ane

Pd(PPh₃)₄,

CuI, CsF
DMF 80-100 75-90 [10]
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Visualizations
Stille Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Stille cross-

coupling reaction.

Pd(0)L2

Aryl-Pd(II)-X(L2)

Oxidative
Addition Aryl-Pd(II)-R(L2)

Transmetalation

Reductive
Elimination Aryl-R

X-SnBu3

R-SnBu3

Aryl-X

Click to download full resolution via product page

Stille Coupling Catalytic Cycle

Crizotinib Mechanism of Action: ALK Signaling Pathway
Inhibition
Crizotinib functions by inhibiting the Anaplastic Lymphoma Kinase (ALK) signaling pathway,

which, when constitutively activated by a fusion event (e.g., EML4-ALK), drives tumor cell

proliferation and survival.
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Crizotinib Inhibition of ALK Pathway
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Conclusion
2-(Tributylstannyl)pyridine is a versatile and valuable reagent for the synthesis of pyridine-

containing pharmaceutical compounds. The Stille cross-coupling reaction provides a reliable

method for the formation of key carbon-carbon bonds under relatively mild conditions. The

protocols and data presented herein offer a guide for researchers in the application of this

reagent for the efficient synthesis of complex drug targets. Due to the toxicity of organotin

compounds, appropriate safety precautions and waste disposal procedures must be strictly

followed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b098309#2-tributylstannyl-pyridine-as-a-
reagent-in-pharmaceutical-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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